molecular formula C11H7ClFNO B8181644 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B8181644
M. Wt: 223.63 g/mol
InChI Key: GIVGVEJDOHMXJY-UHFFFAOYSA-N
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Description

4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that contains both chlorine and fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the formation of the pyrrole ring followed by the introduction of the aldehyde group. One common method involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the pyrrole ring. The chlorine atom is introduced through a halogenation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents that are environmentally benign and cost-effective are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.

Major Products

    Oxidation: 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • 4-chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

Uniqueness

4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-10-7(6-15)5-14-11(10)8-3-1-2-4-9(8)13/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVGVEJDOHMXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CN2)C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (15 mL) of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 g) in N,N-dimethylformamide was added N-chlorosuccinimide (0.71 g) at 0° C., and the mixture was stirred at 60° C. for 2 hr. The mixture was cooled to room temperature, water was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=8:1→3:1) to give the title compound as a yellow powder (yield 0.55 g, 46%).
Quantity
15 mL
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0.71 g
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0 (± 1) mol
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0 (± 1) mol
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Yield
46%

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